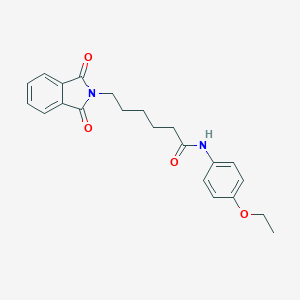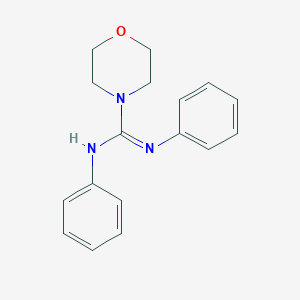
N-(3,5-dimethoxybenzyl)-2-(4-methoxyphenyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethoxybenzyl)-2-(4-methoxyphenyl)ethanamine, commonly known as DMBA, is a chemical compound that belongs to the family of phenethylamines. It is a psychoactive substance that has been studied for its potential therapeutic applications in various fields of science.
Mechanism of Action
DMBA exerts its pharmacological effects by binding to and activating serotonin and dopamine receptors in the brain. It also inhibits the reuptake of these neurotransmitters, leading to an increase in their levels in the synaptic cleft. DMBA has been shown to activate the 5-HT2A receptor and the D2 receptor, which are implicated in various physiological processes such as mood regulation, cognition, and motor control.
Biochemical and Physiological Effects:
DMBA has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. DMBA has also been shown to have neuroprotective effects by preventing the death of neurons in the brain. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
DMBA has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a well-defined chemical structure. DMBA is also stable under standard laboratory conditions and can be stored for extended periods without significant degradation. However, DMBA has some limitations for lab experiments. It is a psychoactive substance that requires special handling and storage procedures to ensure the safety of researchers. DMBA is also a controlled substance in some countries, which may limit its availability for research purposes.
Future Directions
There are many future directions for the study of DMBA. One potential direction is to investigate its potential use as a drug candidate for the treatment of various diseases such as Parkinson's disease, Alzheimer's disease, and cancer. Another direction is to study the structure-activity relationship of DMBA and its analogs to identify more potent and selective compounds. Additionally, the pharmacokinetics and pharmacodynamics of DMBA need to be further studied to understand its efficacy and safety in humans.
Conclusion:
DMBA is a psychoactive compound that has been studied for its potential therapeutic applications in various fields of science. It has been shown to possess anti-inflammatory, neuroprotective, and analgesic properties. DMBA exerts its pharmacological effects by binding to and activating serotonin and dopamine receptors in the brain. DMBA has several advantages for lab experiments, but it also has some limitations. There are many future directions for the study of DMBA, including its potential use as a drug candidate for the treatment of various diseases and the identification of more potent and selective compounds.
Synthesis Methods
DMBA can be synthesized by the reaction of 3,5-dimethoxybenzaldehyde with 4-methoxyphenylacetone in the presence of reducing agents and solvents. The reaction proceeds through a condensation mechanism to form DMBA as the final product. The purity and yield of DMBA can be improved by using advanced purification techniques such as column chromatography and recrystallization.
Scientific Research Applications
DMBA has been studied for its potential therapeutic applications in various fields of science such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to possess anti-inflammatory, neuroprotective, and analgesic properties. DMBA has also been studied for its potential use as a drug candidate for the treatment of various diseases such as Parkinson's disease, Alzheimer's disease, and cancer.
properties
Product Name |
N-(3,5-dimethoxybenzyl)-2-(4-methoxyphenyl)ethanamine |
|---|---|
Molecular Formula |
C18H23NO3 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C18H23NO3/c1-20-16-6-4-14(5-7-16)8-9-19-13-15-10-17(21-2)12-18(11-15)22-3/h4-7,10-12,19H,8-9,13H2,1-3H3 |
InChI Key |
CDNSUGNMSIMQTA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCNCC2=CC(=CC(=C2)OC)OC |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=CC(=CC(=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,4-dimethoxybenzamide](/img/structure/B258899.png)
![N-[2-(2-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B258902.png)
![(5E)-3-[(dipropylamino)methyl]-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B258904.png)
![3-[2-(Dimethylamino)ethyl]-5-methyl-5-(4-propoxyphenyl)imidazolidine-2,4-dione](/img/structure/B258905.png)


![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-3-methylbenzonitrile](/img/structure/B258911.png)
![4-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]morpholine](/img/structure/B258914.png)


![1-(Dimethylamino)-3-[(3-ethylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B258920.png)

![2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B258925.png)
![[4-(2-Methyl-benzyl)-piperazin-1-yl]-(3,4,5-trimethoxy-phenyl)-methanone](/img/structure/B258927.png)